molecular formula C20H26N2OS B11119515 3-cyclopentyl-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}propanamide

3-cyclopentyl-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}propanamide

Cat. No.: B11119515
M. Wt: 342.5 g/mol
InChI Key: OJYNWAYELBRLPM-UHFFFAOYSA-N
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Description

3-cyclopentyl-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}propanamide is an organic compound that features a cyclopentyl group, a thiazole ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}propanamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the cyclopentyl group and the propanamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-cyclopentyl-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives.

Scientific Research Applications

3-cyclopentyl-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}propanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-cyclopentyl-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}propanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The cyclopentyl and propanamide groups may enhance the compound’s binding affinity and selectivity for its targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-cyclopentyl-N-{4-[4-(methyl)phenyl]-1,3-thiazol-2-yl}propanamide
  • 3-cyclopentyl-N-{4-[4-(ethyl)phenyl]-1,3-thiazol-2-yl}propanamide
  • 3-cyclopentyl-N-{4-[4-(butyl)phenyl]-1,3-thiazol-2-yl}propanamide

Uniqueness

3-cyclopentyl-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}propanamide is unique due to the presence of the propan-2-yl group, which may confer distinct steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C20H26N2OS

Molecular Weight

342.5 g/mol

IUPAC Name

3-cyclopentyl-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]propanamide

InChI

InChI=1S/C20H26N2OS/c1-14(2)16-8-10-17(11-9-16)18-13-24-20(21-18)22-19(23)12-7-15-5-3-4-6-15/h8-11,13-15H,3-7,12H2,1-2H3,(H,21,22,23)

InChI Key

OJYNWAYELBRLPM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCC3CCCC3

Origin of Product

United States

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